(+)-Taxifolin 3-O-beta-D-xylopyranoside; (2R,3R)-(-)-Dihydroquercetin 3-O-beta-D-xylopyranoside; (2R,3R)-Taxifolin-3-D-beta-xylopyranoside; Taxifolin 3-O-beta-D-xylopyranoside
CAS No.:
Cat. No.: VC16542867
Molecular Formula: C20H20O11
Molecular Weight: 436.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H20O11 |
|---|---|
| Molecular Weight | 436.4 g/mol |
| IUPAC Name | 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-(3,4,5-trihydroxyoxan-2-yl)oxy-2,3-dihydrochromen-4-one |
| Standard InChI | InChI=1S/C20H20O11/c21-8-4-11(24)14-13(5-8)30-18(7-1-2-9(22)10(23)3-7)19(16(14)27)31-20-17(28)15(26)12(25)6-29-20/h1-5,12,15,17-26,28H,6H2 |
| Standard InChI Key | UKSPRKDZNYSFRL-UHFFFAOYSA-N |
| Canonical SMILES | C1C(C(C(C(O1)OC2C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O |
Introduction
Chemical Identity and Structural Properties
Taxifolin 3-O-β-D-xylopyranoside belongs to the flavanone glycoside class, characterized by a 2,3-dihydroflavonol core (taxifolin) conjugated to a β-D-xylopyranose sugar. The (2R,3R) stereochemistry of the aglycone distinguishes it from other dihydroquercetin isomers. Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular formula | C20H20O11 |
| Molecular weight | 436.37 g/mol |
| CAS number | 40672-47-7 |
| Natural sources | Polygonum spp. |
| Solubility | Polar solvents (e.g., DMSO) |
The glycosylation at position 3 enhances water solubility compared to taxifolin, potentially improving bioavailability . Structural confirmation relies on NMR (1H, 13C, and 2D experiments) and mass spectrometry, with UV absorption maxima near 290 nm typical of flavonoid glycosides .
Pharmacological Activities
Anti-inflammatory Effects
In vivo models indicate that taxifolin glycosides reduce inflammatory markers such as IgE and eosinophil counts in atopic dermatitis . Though specific data on Taxifolin 3-O-β-D-xylopyranoside are sparse, structural analogs suppress COX-2 and NF-κB pathways, implicating potential utility in chronic inflammatory diseases .
| Concentration (μM) | % Blockade of Itail |
|---|---|
| 5 | 12.0 ± 2.5 |
| 10 | 18.1 ± 4.7 |
| 30 | 26.3 ± 4.5 |
| 50 | 35.4 ± 5.6 |
| 100 | 36.9 ± 3.0 |
Therapeutic Applications and Clinical Considerations
Atopic Dermatitis
In NC/Nga mice, taxifolin glycosides ameliorated dermatitis severity by 40–60%, correlating with reduced serum IgE and interleukin-4 levels . These findings position Taxifolin 3-O-β-D-xylopyranoside as a candidate for topical formulations, though its systemic absorption and cardiac risks necessitate careful formulation.
Oxidative Stress Mitigation
Preliminary in vitro evidence suggests that taxifolin derivatives reduce reactive oxygen species (ROS) in endothelial cells, potentially protecting against sunitinib-induced cardiotoxicity . The glycoside’s improved solubility may enhance its efficacy in such contexts compared to taxifolin.
Comparative Analysis with Related Flavonoids
Table 2: Bioactivity Comparison of Taxifolin Derivatives
| Compound | Antioxidant Activity | hERG Blockade (EC50) |
|---|---|---|
| Taxifolin 3-O-β-D-xyloside | Moderate | 9.6 μM |
| Taxifolin (aglycone) | High | Not reported |
| Quercetin 3-O-β-D-xyloside | High | Not studied |
Taxifolin 3-O-β-D-xylopyranoside exhibits intermediate antioxidant potency but unique pharmacokinetic and safety profiles. Its hERG activity contrasts with taxifolin’s cleaner safety profile, underscoring the need for structural optimization.
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